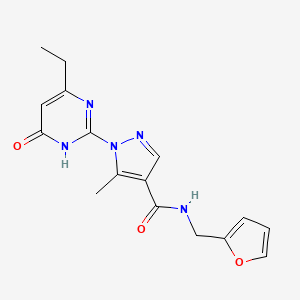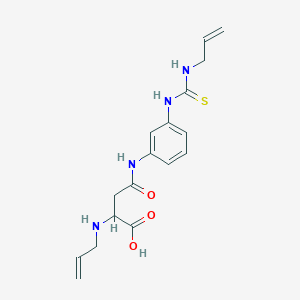![molecular formula C13H14N4O2 B3008906 N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide CAS No. 2415524-15-9](/img/structure/B3008906.png)
N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. MP-10 belongs to the class of pyrazine carboxamides and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense.
Biochemical and Physiological Effects:
N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide has been found to improve cognitive function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide in lab experiments is its ability to exhibit multiple pharmacological activities. This makes it a versatile compound that can be used in various research applications. However, one of the limitations of using N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide. One potential area of research is the development of new analogs of N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide that exhibit improved solubility and pharmacological activity. Another area of research is the investigation of the potential use of N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide in combination with other drugs for the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide involves the reaction of 2-methoxypyridine-3-carboxaldehyde with 6-methylpyrazine-2-carboxylic acid hydrazide in the presence of a catalyst. The reaction results in the formation of N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide as a white solid.
Propriétés
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9-6-14-8-11(17-9)12(18)16-7-10-4-3-5-15-13(10)19-2/h3-6,8H,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWJYENSMJCFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCC2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![N-(4-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3008829.png)
![(Z)-4-[5-[hydroxy(diphenyl)methyl]-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol](/img/structure/B3008832.png)
![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3008833.png)

![(1,1,3,3-Tetramethylbutyl)[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B3008840.png)
![Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3008841.png)

![2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B3008843.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B3008845.png)